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molecular formula CH4Cl2Si B8780727 Dichloromethylsilane

Dichloromethylsilane

Cat. No. B8780727
M. Wt: 115.03 g/mol
InChI Key: NWKBSEBOBPHMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04614812

Procedure details

In a 100 ml apparatus, there were combined 11.6 g (0.1 mol) of Et3SiH, 11.5 g (0.1 mol) of MeSiHCl2, and 9.1 g (0.1 mol) of methallyl chloride. After heating to 50° C., the heat source was removed and 0.05 ml Pt catalyst solution added, causing an exothermic reaction to 83.5° C. in 4 min. The complete reaction was vacuum distilled, yielding 13.83 g (67.3%) of MeSiCl2CH2CHMeCH2Cl and 4.31 g (20.9%) of Et3SiCH2CHMeCH2Cl. This example shows that while MeSiHCl2 at the equimolar level promotes the reaction between Et3SiH and methallyl chloride, it also competes with Et3SiH, reducing the yield of Et3SiCH2CHMeCH2Cl.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Three
Yield
67.3%
Yield
20.9%

Identifiers

REACTION_CXSMILES
[SiH:1]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3].[CH3:8][SiH:9]([Cl:11])[Cl:10].[CH2:12]([Cl:16])[C:13](=[CH2:15])[CH3:14]>>[CH3:8][Si:9]([CH2:14][CH:13]([CH2:12][Cl:16])[CH3:15])([Cl:11])[Cl:10].[Si:1]([CH2:14][CH:13]([CH2:12][Cl:16])[CH3:15])([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
[SiH](CC)(CC)CC
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
C[SiH](Cl)Cl
Step Three
Name
Quantity
9.1 g
Type
reactant
Smiles
C(C(C)=C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the heat source was removed
ADDITION
Type
ADDITION
Details
0.05 ml Pt catalyst solution added
CUSTOM
Type
CUSTOM
Details
an exothermic reaction to 83.5° C. in 4 min
Duration
4 min
CUSTOM
Type
CUSTOM
Details
The complete reaction
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C[Si](Cl)(Cl)CC(C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 13.83 g
YIELD: PERCENTYIELD 67.3%
Name
Type
product
Smiles
[Si](CC)(CC)(CC)CC(C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 4.31 g
YIELD: PERCENTYIELD 20.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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